Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1436686-17-7
VCID: VC3011998
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C2N=C(C=CN2N=C1)Br
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 1436686-17-7

Cat. No.: VC3011998

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - 1436686-17-7

Specification

CAS No. 1436686-17-7
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3
Standard InChI Key GLGUBYKOBKOKHR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N=C(C=CN2N=C1)Br
Canonical SMILES CCOC(=O)C1=C2N=C(C=CN2N=C1)Br

Introduction

Chemical Structure and Properties

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused bicyclic system comprising pyrazole and pyrimidine rings, with specific functional groups that define its chemical identity and reactivity profiles.

Physical and Chemical Identifiers

The compound possesses well-defined characteristics that facilitate its identification and classification in chemical databases and research contexts. These properties are summarized in Table 1.

PropertyDescription
CAS Number1436686-17-7
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.08 g/mol
IUPAC NameEthyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3
Standard InChIKeyGLGUBYKOBKOKHR-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C2N=C(C=CN2N=C1)Br

Table 1: Physical and chemical identifiers of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Applications in Medicinal Chemistry

Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate and its structural analogs have demonstrated considerable potential in various therapeutic areas, indicating promising avenues for pharmaceutical development.

Structure-Activity Relationships

The biological activity of pyrazolopyrimidine compounds is often closely related to their structural features. For Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate:

  • The bromine substituent at position 5 potentially enhances binding affinity to specific protein targets through halogen bonding interactions.

  • The ethyl carboxylate group at position 3 may participate in hydrogen bonding with target proteins, contributing to the compound's binding specificity.

  • The planar nature of the fused ring system facilitates intercalation with DNA or binding to protein active sites.

Understanding these structure-activity relationships provides a foundation for rational drug design and optimization of pyrazolopyrimidine-based therapeutics.

Structural Insights and Molecular Interactions

The molecular architecture of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate confers specific interaction capabilities that are fundamental to its potential biological activities.

Binding Interactions

The specific arrangement of functional groups in Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate creates multiple potential interaction points with biological targets:

  • The bromine atom can participate in halogen bonding with electron-rich centers in proteins.

  • The ethyl carboxylate group provides hydrogen bond acceptor sites.

  • The nitrogen atoms in the pyrazole and pyrimidine rings can function as hydrogen bond acceptors in protein-ligand interactions.

These diverse interaction capabilities contribute to the compound's potential efficacy in various biological contexts and provide a basis for rational modification to enhance target specificity.

Research Findings and Comparative Analysis

Current research on Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate and structurally related compounds offers insights into their biological activities and potential applications.

Kinase Inhibition Studies

Studies on related pyrazolopyrimidine derivatives have demonstrated significant activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs). These findings suggest that Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate may also exhibit similar inhibitory activities, potentially positioning it as a candidate for cancer therapy development .

The inhibitory mechanism typically involves:

  • Competitive binding to the ATP-binding site of target kinases

  • Disruption of phosphorylation cascades critical for cell proliferation

  • Modulation of cell cycle progression through interference with CDK activity

These mechanisms collectively contribute to the potential anticancer activity of pyrazolopyrimidine derivatives, including Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Comparative Analysis with Structurally Related Compounds

A comparative analysis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

CompoundStructural DifferencesBiological ActivityReference
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateReference compoundPotential enzyme inhibitor, potential antimicrobial agent
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateDifferent substitution pattern with Br at position 3, Cl at position 7, and carboxylate at position 6Anticancer and antiviral properties
6-Bromopyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylateBromine at position 6 instead of 5CDK inhibitor

Table 2: Comparative analysis of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds

This comparative analysis demonstrates that seemingly minor modifications in the substitution pattern of pyrazolopyrimidine derivatives can significantly influence their biological activity profiles, highlighting the importance of precise structural optimization in drug development processes.

Future Research Directions

The current understanding of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate points to several promising avenues for future research that could enhance its potential applications in medicinal chemistry and materials science.

Biological Activity Profiling

Comprehensive biological evaluation of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate remains a critical research need. Future studies should address:

  • Systematic screening against diverse enzyme panels, particularly kinases implicated in cancer and other diseases

  • Evaluation of antimicrobial activity against a broad spectrum of pathogens

  • Assessment of structure-activity relationships through systematic modification of the core structure

  • Investigation of potential synergistic effects with established therapeutic agents

These investigations would provide valuable insights into the compound's therapeutic potential and guide rational optimization efforts towards specific clinical applications.

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